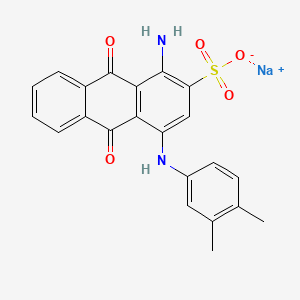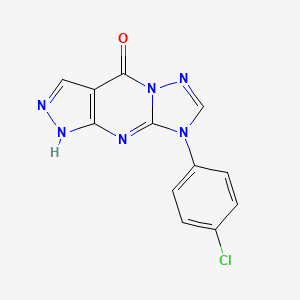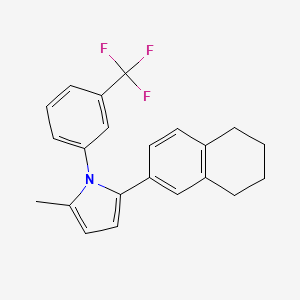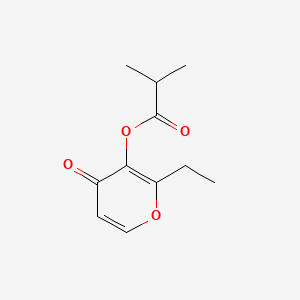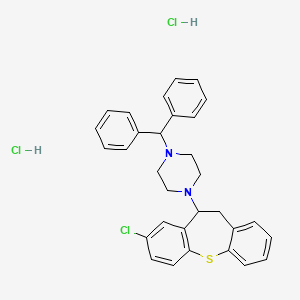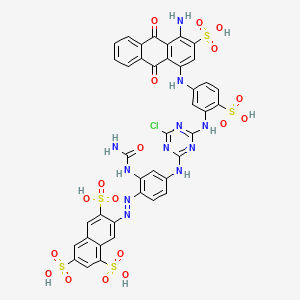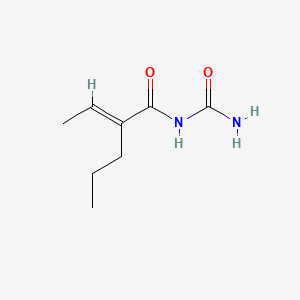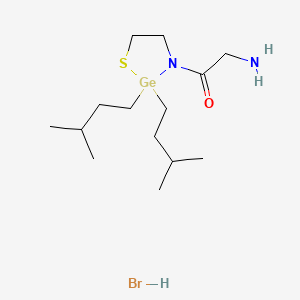
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide is a complex organogermanium compound. It is characterized by the presence of a thiazagermolidine ring, which is a heterocyclic structure containing germanium, sulfur, and nitrogen atoms. The compound is further substituted with two 3-methylbutyl groups and a glycyl moiety, and it is typically isolated as a hydrobromide salt.
Méthodes De Préparation
The synthesis of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves multiple steps:
Formation of the Thiazagermolidine Ring: This step involves the reaction of germanium tetrachloride with a thiol and an amine to form the thiazagermolidine ring.
Substitution with 3-Methylbutyl Groups: The thiazagermolidine ring is then reacted with 3-methylbutyl halides under basic conditions to introduce the 3-methylbutyl substituents.
Introduction of the Glycyl Moiety: The glycyl group is introduced through a peptide coupling reaction using glycyl chloride or an equivalent reagent.
Formation of the Hydrobromide Salt: The final compound is obtained by treating the product with hydrobromic acid to form the hydrobromide salt.
Analyse Des Réactions Chimiques
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiazagermolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbutyl groups, using reagents like sodium azide or sodium cyanide.
Hydrolysis: The hydrobromide salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Applications De Recherche Scientifique
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the synthesis of advanced materials, such as organogermanium polymers, which have applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It disrupts cellular redox balance by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide can be compared with other organogermanium compounds:
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: This compound lacks the glycyl moiety and has different biological activity.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-acetyl-: This compound has an acetyl group instead of a glycyl group, leading to different chemical reactivity and applications.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-methyl-: The presence of a methyl group instead of a glycyl group alters its interaction with biological targets.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
Numéro CAS |
120626-93-9 |
|---|---|
Formule moléculaire |
C14H31BrGeN2OS |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H30GeN2OS.BrH/c1-12(2)5-7-15(8-6-13(3)4)17(9-10-19-15)14(18)11-16;/h12-13H,5-11,16H2,1-4H3;1H |
Clé InChI |
OQIWCDMXSYCPBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[Ge]1(N(CCS1)C(=O)CN)CCC(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


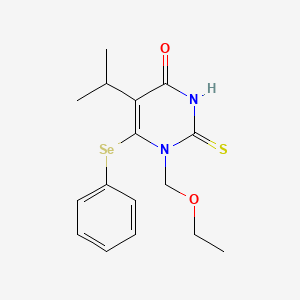

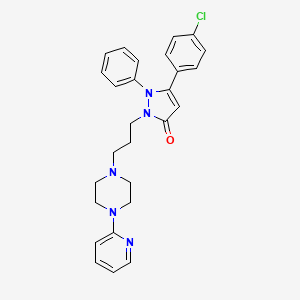
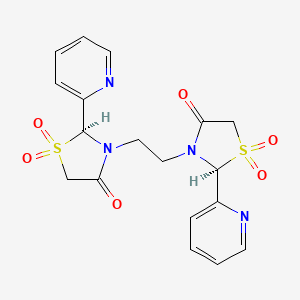
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
